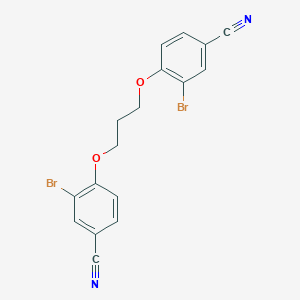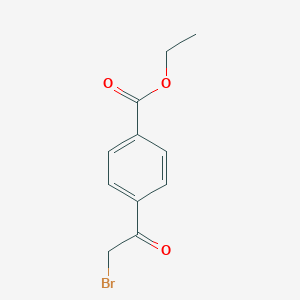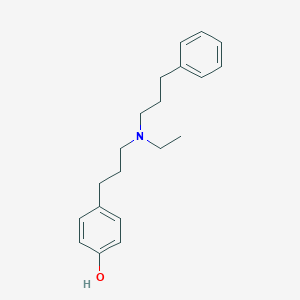
(S)-Propafenone
Descripción general
Descripción
CPI203 es un inhibidor potente y selectivo de las proteínas bromodominio y motivo extra-terminal. Estas proteínas juegan un papel crucial en la regulación de la expresión génica al reconocer residuos de lisina acetilada en las colas de histonas. CPI203 ha mostrado promesa en varios estudios preclínicos, particularmente en el contexto de la investigación del cáncer, debido a su capacidad para modular la expresión génica e inhibir el crecimiento tumoral .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: CPI203 se sintetiza a través de un proceso de varios pasos que involucra la formación de un núcleo de tieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepina. La síntesis típicamente comienza con la preparación de intermediarios clave, seguido de ciclización y modificaciones de grupos funcionales. Las condiciones de reacción a menudo involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .
Métodos de Producción Industrial: La producción industrial de CPI203 implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para la producción a gran escala, garantizar la calidad constante e implementar técnicas de purificación como la recristalización y la cromatografía. El proceso industrial también se centra en minimizar los residuos y mejorar la eficiencia general .
Análisis De Reacciones Químicas
Tipos de Reacciones: CPI203 experimenta varias reacciones químicas, que incluyen:
Oxidación: CPI203 puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en CPI203, lo que puede alterar su actividad biológica.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en reacciones de sustitución.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen varios análogos y derivados de CPI203, cada uno con posibles actividades y propiedades biológicas únicas .
Aplicaciones Científicas De Investigación
CPI203 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: CPI203 se utiliza como un compuesto de herramienta para estudiar el papel de las proteínas bromodominio y motivo extra-terminal en la regulación genética y la biología de la cromatina.
Biología: En la investigación biológica, CPI203 se emplea para investigar los efectos de la inhibición del bromodominio en procesos celulares como la proliferación, la diferenciación y la apoptosis.
Medicina: CPI203 ha mostrado potencial en estudios preclínicos para el tratamiento de varios cánceres, incluyendo el glioblastoma y el mieloma múltiple. .
Industria: CPI203 se utiliza en el desarrollo de nuevos agentes terapéuticos y como un compuesto de referencia en el descubrimiento y desarrollo de fármacos
Mecanismo De Acción
CPI203 ejerce sus efectos inhibiendo las proteínas bromodominio y motivo extra-terminal, particularmente BRD4. Al unirse al bolsillo de reconocimiento de acetil-lisina de estas proteínas, CPI203 previene su interacción con histonas acetiladas, lo que lleva a una expresión genética alterada. Esta inhibición interrumpe los programas de transcripción que impulsan la proliferación y la supervivencia de las células cancerosas. CPI203 ha demostrado disminuir la regulación de los genes involucrados en la síntesis de ADN y la progresión del ciclo celular, ejerciendo así efectos antitumorales .
Compuestos Similares:
JQ1: Otro inhibidor potente de las proteínas bromodominio y motivo extra-terminal, JQ1 ha sido ampliamente estudiado por sus propiedades anticancerígenas.
I-BET762: Este compuesto también se dirige a las proteínas bromodominio y motivo extra-terminal y ha mostrado promesa en modelos de cáncer preclínicos.
Comparación: CPI203 es único en su capacidad para disminuir la regulación constante de los genes de síntesis de ADN en varias líneas celulares de cáncer, lo que lo convierte en una herramienta valiosa en la investigación del cáncer. En comparación con otros inhibidores como JQ1 e I-BET762, CPI203 ha demostrado perfiles de expresión génica distintos y potencial terapéutico en tipos específicos de cáncer .
Comparación Con Compuestos Similares
JQ1: Another potent inhibitor of bromodomain and extra-terminal motif proteins, JQ1 has been widely studied for its anti-cancer properties.
I-BET762: This compound also targets bromodomain and extra-terminal motif proteins and has shown promise in preclinical cancer models.
Comparison: CPI203 is unique in its ability to consistently down-regulate DNA synthesis genes across various cancer cell lines, making it a valuable tool in cancer research. Compared to other inhibitors like JQ1 and I-BET762, CPI203 has demonstrated distinct gene expression profiles and therapeutic potential in specific cancer types .
Propiedades
IUPAC Name |
1-[2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHAUXFOSRPERK-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107381-32-8 | |
| Record name | Propafenone, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107381328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Propafenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROPAFENONE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0BQN4E2YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (S)-Propafenone primarily acts by blocking voltage-gated sodium channels in the heart, particularly in the inactivated state [, ]. This blockade slows down the rapid depolarization phase of cardiac action potentials, thereby decreasing myocardial excitability and slowing conduction velocity [, ].
A: Yes, this compound also exhibits β-adrenergic blocking activity, primarily attributed to its interaction with β2-adrenergic receptors [, ]. This interaction contributes to its antiarrhythmic effects by reducing sympathetic activity on the heart.
A: While both enantiomers display similar sodium channel blocking potency, this compound exhibits significantly higher affinity for β2-adrenergic receptors compared to (R)-propafenone [, ]. This difference contributes to the more pronounced β-blocking effects observed with this compound.
ANone: The molecular formula of this compound is C21H27NO3, and its molecular weight is 341.44 g/mol.
ANone: The provided research papers primarily focus on the pharmacological and pharmacokinetic aspects of this compound. Information regarding material compatibility and stability under various storage conditions is not extensively discussed.
ANone: this compound primarily functions as a pharmacological agent and does not possess inherent catalytic properties. Its action involves binding to specific targets rather than catalyzing chemical reactions.
ANone: The provided research primarily focuses on experimental approaches to studying this compound. While computational chemistry can provide valuable insights into drug-target interactions, the provided research papers do not delve extensively into computational studies.
ANone: The provided research focuses on the pharmacological characterization of this compound rather than formulation strategies. Further research focusing on formulation development and optimization may be necessary to address these aspects.
A: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6 [, ]. The primary metabolic pathway involves 5-hydroxylation, leading to the formation of 5-hydroxypropafenone [, , ]. It's important to note that there's significant interindividual variability in the metabolism of propafenone, influenced by factors like genetic polymorphisms in CYP2D6 activity [, ].
A: Yes, co-administration of drugs that inhibit CYP2D6, such as certain selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and paroxetine, can significantly impair the clearance of this compound, leading to increased plasma concentrations []. This interaction may necessitate dosage adjustments to avoid potential adverse effects.
A: Yes, research indicates that (R)-propafenone can inhibit the metabolism of this compound, likely through competition for CYP2D6-mediated 5-hydroxylation [, , ]. This interaction can lead to altered pharmacokinetics and potentially influence the overall pharmacological effects when propafenone is administered as a racemate.
A: Researchers have employed various models to investigate the effects of this compound. In vitro studies often utilize isolated cardiac tissues like Purkinje fibers to assess its electrophysiological effects on cardiac action potentials []. Animal models, such as mice and rats, have been instrumental in understanding the antiarrhythmic properties of this compound in vivo [, ].
A: Research suggests that this compound, as part of racemic propafenone, is effective in suppressing various types of arrhythmias. For instance, it has shown promise in preventing ventricular fibrillation in experimental models of myocardial ischemia-reperfusion injury []. Additionally, this compound has shown potential in managing Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) by inhibiting ryanodine receptor 2 (RyR2) channels [].
ANone: While the development of resistance to antiarrhythmic drugs is a concern, the provided research does not delve specifically into resistance mechanisms associated with this compound. Further research is needed to explore this aspect fully.
ANone: The provided research primarily focuses on the pharmacological characterization and behavior of this compound. Targeted drug delivery approaches are not extensively discussed.
ANone: The provided research does not explicitly explore biomarkers for predicting this compound efficacy. Further research is needed to identify potential biomarkers that could guide personalized treatment approaches.
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection, is widely used for the quantification of this compound and its metabolites in biological matrices like plasma and urine [, , , , ]. To achieve enantiomeric separation, chiral stationary phases are often incorporated into the HPLC method [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)


![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine](/img/structure/B29174.png)




![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)

